molecular formula C11H13NO B3136052 1H-Indole-2-methanol, 1-ethyl- CAS No. 40913-42-6

1H-Indole-2-methanol, 1-ethyl-

Cat. No. B3136052
CAS RN: 40913-42-6
M. Wt: 175.23 g/mol
InChI Key: BIACNUZHMJPWEH-UHFFFAOYSA-N
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Description

1H-Indole-2-methanol, 1-ethyl- is a chemical compound that is used as a reactant for the synthesis of various derivatives . It is also known as 1H-Indol-2-ylmethanol .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield . The formation of ethyl N-alkylated indol-2-carboxylates was confirmed by the disappearance of the indole NH proton signal from the 1 H-NMR of these compounds .


Molecular Structure Analysis

The molecular structure of 1H-Indole, 1-ethyl- is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C10H11N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Indole-2-methanol, 1-ethyl- include a boiling point of 607.8±47.0 °C, a density of 1.21±0.1 g/cm3, and a pKa of 13.25±0.29 .

Safety and Hazards

1H-Indole-2-methanol, 1-ethyl- is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage and precautions should be taken to avoid contact with eyes, skin, or clothing, and to avoid ingestion and inhalation .

Future Directions

The future directions for the research and development of 1H-Indole-2-methanol, 1-ethyl- could involve the exploration of its diverse biological activities and therapeutic possibilities . The generation of indole-2,3-quinodimethanes from the deamination of 1,2,3,4-tetrahydropyrrolo [3,4-b]indoles is a novel pathway that is novel and attractive .

properties

IUPAC Name

(1-ethylindol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-12-10(8-13)7-9-5-3-4-6-11(9)12/h3-7,13H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIACNUZHMJPWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-2-methanol, 1-ethyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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